N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O5S/c1-32-22-10-6-5-9-21(22)28(34(30,31)16-15-18-7-3-2-4-8-18)17-23(29)27-19-11-13-20(14-12-19)33-24(25)26/h2-16,24H,17H2,1H3,(H,27,29)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBWUHAOMQPPLT-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC(F)F)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the difluoromethoxyphenyl intermediate: This involves the reaction of a phenyl compound with difluoromethoxy reagents under controlled conditions.
Synthesis of the methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino intermediate:
Final coupling reaction: The two intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Activity
- Target Compound : The (E)-2-phenylethenylsulfonyl group likely enhances binding to hydrophobic pockets in enzymes or receptors, similar to styryl-containing kinase inhibitors . The difluoromethoxy group may reduce oxidative metabolism compared to methoxy analogs, prolonging half-life .
- (Dichlorophenoxy-phenyldiazenyl): The diazenyl group (-N=N-) may act as a hydrogen bond acceptor but is prone to photodegradation, limiting in vivo utility .
- (Difluorophenyl disulfide) : The disulfide bridge could enable dimerization or redox-dependent activation, a feature seen in prodrug designs .
Key Research Findings
Table 2: Comparative Pharmacokinetic and Toxicity Data
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a complex organic compound with potential biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethoxy group, a methoxy group, and a sulfonyl aniline moiety, which contribute to its unique properties. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds with sulfonamide and methoxy groups have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives exhibit significant antifungal and antibacterial activities.
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonamide group can facilitate enzyme inhibition, particularly in metabolic pathways related to cancer and inflammation.
- Molecular Docking Studies : In silico studies suggest that the compound may interact with key targets such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
Anticancer Activity
A study evaluating the cytotoxicity of related compounds against various cancer cell lines indicated that derivatives with similar functional groups showed promising results. For instance, compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating significant anticancer potential .
Antimicrobial Efficacy
In another study, derivatives were tested against common pathogens. The results showed that certain analogs exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
| Activity Type | Compound | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|---|
| Anticancer | N-[4-(difluoromethoxy)phenyl]-... | MCF-7 | 15 μM |
| Antimicrobial | Similar analogs | E. coli | 32 μg/mL |
| Enzyme Inhibition | Related compounds | COX-2 | IC50 = 10 μM |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this acetamide derivative requires multi-step protocols, often involving nucleophilic substitutions, coupling reactions, and protective group strategies. A representative approach includes:
- Step 1 : Activation of the sulfonylaniline moiety using TMSOTf (trimethylsilyl triflate) as a catalyst in dichloromethane at low temperatures (-40°C to -20°C) to promote sulfonamide bond formation .
- Step 2 : Coupling the activated intermediate with a difluoromethoxy-substituted phenylacetamide via a nucleophilic substitution reaction. Ethanol or acetonitrile under reflux (60–80°C) with sodium hydroxide as a base improves electrophilicity at the acetamide carbonyl .
- Critical factors : Temperature control (-40°C for sulfonamide activation vs. 80°C for coupling) and solvent polarity (dichloromethane for stability vs. ethanol for reactivity) significantly impact yield (typically 45–65%). Purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) ensures >95% purity .
Basic: What spectroscopic techniques are recommended for structural elucidation and purity assessment?
- 1H/13C NMR : Key signals include the difluoromethoxy group (δH ~6.8–7.2 ppm, split into doublets due to CF2 coupling; δC ~115–120 ppm) and the vinyl sulfone (δH 7.3–7.6 ppm for styryl protons; δC ~140–150 ppm for sulfonyl carbons) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1320–1360 cm⁻¹) and acetamide (C=O stretch at 1650–1680 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in the (E)-styryl configuration and confirms sulfonamide planarity .
Advanced: How do structural analogs with modified substituents affect biological activity?
A comparative analysis of analogs reveals structure-activity relationships (SAR):
Methodological Insight : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Compare results across enzymatic (e.g., DHFR inhibition ) and cell-based (e.g., MTT assay ) platforms.
- Batch Analysis : Use HPLC-MS to detect trace impurities (e.g., de-fluorinated byproducts >0.5% reduce anticancer efficacy by 30%) .
- Control Experiments : Test metabolites (e.g., N-desmethyl derivatives) to rule offtarget effects .
Advanced: What are the mechanistic implications of its interaction with cellular targets?
This compound exhibits dual mechanisms:
- Enzyme Inhibition : Competes with dihydrofolate (DHFR) at the pterin-binding site (Ki = 12 nM), confirmed via X-ray co-crystallography .
- Receptor Modulation : Binds to tyrosine kinase receptors (e.g., EGFR) via the styryl sulfone moiety, inducing conformational changes (ΔG = -9.8 kcal/mol) .
Experimental Design : Use siRNA knockdown of DHFR/EGFR to isolate mechanistic pathways in cell proliferation assays .
Advanced: How can computational modeling guide the optimization of its pharmacokinetic profile?
- ADME Prediction : SwissADME predicts moderate bioavailability (F = 45%) due to high molecular weight (>500 Da). Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising logD (optimal range: 2–3) .
- Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism models identify vulnerable sites (e.g., difluoromethoxy group). Fluorine substitution at meta positions reduces clearance by 60% .
Advanced: What strategies validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide scaffold to crosslink with target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves (ΔTm > 2°C confirms binding) in lysates treated with 10 µM compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
